MOPS-d15

Mass spectrometry Isotope dilution Internal standardization

MOPS-d15 (C₇D₁₅NO₄S, MW 224.36) is the only isotopologue providing true matrix-matched co-elution with native MOPS. The +15 Da mass shift eliminates signal overlap, enabling unambiguous quantitation in LC-MS/MS. Essential for residual buffer analysis in biopharma QC, PK/TK studies, and metabolomics. Choose the gold-standard SIL-IS for method accuracy and regulatory compliance.

Molecular Formula C7H15NO4S
Molecular Weight 224.36 g/mol
Cat. No. B12303388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOPS-d15
Molecular FormulaC7H15NO4S
Molecular Weight224.36 g/mol
Structural Identifiers
SMILESC1COCCN1CCCS(=O)(=O)O
InChIInChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD
InChIKeyDVLFYONBTKHTER-OTUIAQFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOPS-d15: Deuterated MOPS Internal Standard for Quantitative LC-MS and Isotope Dilution Analysis


MOPS-d15 (3-(N-morpholino)propanesulfonic acid-d15, CAS 1219799-30-0) is the fully deuterium-labeled analog of the Good's zwitterionic buffer MOPS, in which all 15 non-exchangeable hydrogen atoms are replaced with deuterium (²H) . With a molecular formula of C₇D₁₅NO₄S and molecular weight of 224.36 g/mol, MOPS-d15 retains the core physicochemical properties of native MOPS—including its characteristic pKa of approximately 7.2 and effective pH buffering range of 6.5–7.9—while exhibiting a +15 Da mass shift that enables unambiguous mass spectrometric differentiation from its unlabeled counterpart . The compound is primarily deployed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and isotope dilution mass spectrometry (IDMS) workflows, where it serves to correct for analyte loss during sample preparation, variations in ionization efficiency, and matrix-induced signal suppression or enhancement [1][2].

Why Unlabeled MOPS Cannot Substitute for MOPS-d15 in Quantitative Analytical Workflows


Unlabeled MOPS and its deuterated counterpart MOPS-d15 are chemically and physically near-identical in solution—they share the same pKa, solubility profile, and buffering behavior—yet they are not interchangeable in quantitative LC-MS applications . In any sample containing endogenous or exogenous MOPS, the unlabeled compound is analytically indistinguishable from the analyte of interest; it cannot serve as an internal standard because its signal overlaps completely with the target peak, precluding independent quantitation [1]. Furthermore, even when MOPS is not the target analyte, co-extracted matrix components such as residual buffers, salts, and endogenous zwitterions can suppress or enhance ionization in the electrospray source [2]. A non-isotopic structural analog—such as HEPES, MES, or an unrelated buffer—may differ in retention time, extraction efficiency, and ionization behavior, rendering it incapable of accurately tracking analyte-specific matrix effects across the entire chromatographic run [2][3]. Only a stable isotope-labeled analog with near-identical physicochemical properties and a resolvable mass difference can co-elute with the analyte and experience identical matrix-induced ion suppression or enhancement, thereby enabling reliable correction of quantitative bias [3].

MOPS-d15 Quantitative Differentiation: Comparative Evidence Against Unlabeled MOPS and Alternative Buffer Internal Standards


Mass Spectrometric Differentiation: +15 Da Shift Enables Unambiguous Analyte Resolution from Unlabeled MOPS

MOPS-d15 exhibits a +15 Da mass shift relative to unlabeled MOPS (molecular weight: 224.36 g/mol vs. 209.26 g/mol for native MOPS), arising from the replacement of all 15 non-exchangeable hydrogen atoms with deuterium . This mass increment exceeds the typical natural abundance isotopic envelope of unlabeled MOPS, allowing the deuterated internal standard to be resolved and quantified in a distinct MS channel without interference from the endogenous or unlabeled analyte signal [1]. In contrast, unlabeled MOPS cannot be distinguished from analyte MOPS in the same sample, and structural analogs such as MES-d13 (MW 208.32 g/mol) or HEPES-d18 (MW 256.42 g/mol) exhibit different molecular weights and may not co-elute with MOPS, compromising their utility as internal standards for MOPS quantification .

Mass spectrometry Isotope dilution Internal standardization

Isotopic Purity: MOPS-d15 ≥95% Deuterium Incorporation Minimizes Cross-Channel Interference

MOPS-d15 is supplied with a minimum isotopic purity of ≥95% deuterium incorporation, corresponding to a D15-labeling efficiency that ensures negligible residual unlabeled (D0) or partially labeled (D1–D14) species . In contrast, alternative buffer internal standards such as HEPES-d18 are also specified at ≥95% isotopic purity , while MES-d13 is specified at ≥98% chemical purity but without explicit isotopic enrichment certification on vendor technical datasheets . High isotopic purity is critical because the presence of unlabeled or incompletely deuterated isotopologues contributes to signal in the analyte channel (cross-talk), leading to systematic overestimation of analyte concentrations when using isotope dilution calibration [1].

Isotopic purity Quantitative accuracy LC-MS/MS

Matrix Effect Correction: SIL-IS Class Evidence Demonstrates Recovery and Accuracy Improvement over Structural Analogs

Although direct head-to-head comparative data for MOPS-d15 versus unlabeled MOPS are not available in the primary literature, class-level evidence from systematic evaluations of stable isotope-labeled internal standards (SIL-IS) demonstrates that deuterated internal standards provide superior matrix effect correction compared to non-isotopic structural analogs [1]. In one comparative study, a deuterated SIL-IS (²H₇-labeled) for 2-methylhippuric acid generated urinary concentrations on average 59.2% lower than those obtained with a ¹³C₆-labeled SIL-IS due to differential ion suppression, with spike accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C-labeled IS [2]. While MOPS-d15 differs from the compounds in that study, the findings underscore the critical importance of matching the internal standard to the analyte's exact chromatographic and ionization behavior—a requirement that only a structurally identical isotopologue like MOPS-d15 can fulfill for MOPS quantification [3].

Matrix effects Ion suppression Recovery Bioanalysis

Regulatory Compliance: Deuterated SIL-IS as Gold Standard for Bioanalytical Method Validation

Regulatory guidance documents from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) for bioanalytical method validation explicitly identify stable isotope-labeled internal standards (SIL-IS) as the preferred approach for quantitative LC-MS/MS assays in support of pharmacokinetic, bioavailability, and bioequivalence studies [1]. The use of a deuterated isotopologue such as MOPS-d15—which co-elutes with the analyte and experiences identical extraction recovery and ionization conditions—is considered the gold standard for correcting variability arising from sample preparation, chromatographic injection, and matrix effects [2][3]. Structural analog internal standards, by contrast, may not co-elute and are subject to differential matrix effects, requiring additional validation to demonstrate acceptable accuracy and precision [3]. For laboratories operating under GLP or regulated bioanalysis frameworks, selection of MOPS-d15 aligns with regulatory expectations for method robustness and data reliability [1].

Bioanalytical method validation FDA guidance EMA guidelines Regulated bioanalysis

Optimal Application Scenarios for MOPS-d15 Procurement: Where the Deuterated Internal Standard Delivers Definitive Value


Quantitative Analysis of MOPS Buffer in Bioprocess and Formulation Samples

In biopharmaceutical manufacturing and formulation development, MOPS is frequently employed as a pH-stabilizing buffer in cell culture media, protein purification buffers, and final drug product formulations . Accurate quantification of residual MOPS in these matrices is critical for process control, release testing, and regulatory compliance. MOPS-d15 serves as the ideal SIL-IS for this purpose, enabling isotope dilution LC-MS/MS methods that correct for matrix effects from cell culture components, proteins, and excipients while maintaining co-elution with the native MOPS analyte [1]. The +15 Da mass shift ensures unambiguous quantitation even in the presence of high background MOPS concentrations .

Method Development and Validation for Regulated Bioanalysis Under GLP

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods for pharmacokinetic or toxicokinetic studies must comply with FDA and EMA guidance on internal standard selection . Incorporating MOPS-d15 as the SIL-IS for MOPS-containing analytes or buffer components aligns with regulatory expectations for the gold standard approach to matrix effect correction and analyte recovery tracking [1]. The certified ≥95% isotopic purity of MOPS-d15 supports method validation parameters including accuracy, precision, and absence of cross-channel interference .

Metabolomics and Stable Isotope-Resolved Tracing Studies Involving Morpholine-Containing Compounds

In metabolomics and fluxomics workflows where MOPS or structurally related morpholine-containing compounds may be present—either as experimental buffers or as analytes of interest—MOPS-d15 enables accurate absolute quantification via isotope dilution . The fully deuterated (D15) labeling provides a distinct mass shift that is resolvable from endogenous isotopologues, natural abundance isotopic distributions, and partially labeled metabolic tracers [1]. This specificity is essential for studies requiring precise measurement of low-abundance metabolites in complex biological matrices such as tissue homogenates, cell lysates, and biofluids .

Quality Control and Release Testing of Deuterated Buffer Products

Manufacturers and distributors of deuterated biochemical reagents require validated analytical methods to confirm isotopic purity, chemical identity, and lot-to-lot consistency of products such as MOPS-d15 . MOPS-d15 itself serves as a reference standard for establishing these QC methods, with LC-MS analysis monitoring the D15 molecular ion and assessing the absence of D0 (unlabeled) or partially labeled contaminant species [1]. The ≥95% isotopic purity specification provides a benchmark against which production lots can be evaluated, supporting Certificate of Analysis documentation and customer confidence .

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